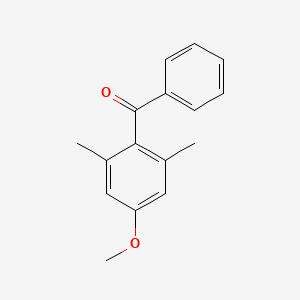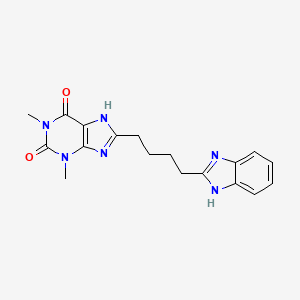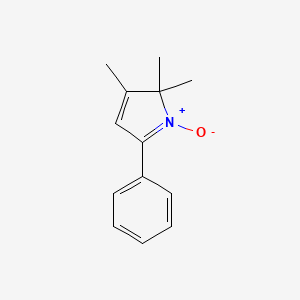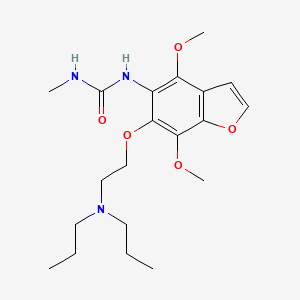
(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H16O2 It is a ketone derivative, characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, along with a phenyl group attached to the carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions generally include:
Reagents: 4-Methoxy-2,6-dimethylbenzoyl chloride and benzene
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)(phenyl)methanone
- (2,4-Dimethylphenyl)(phenyl)methanone
- (4-Methoxy-2,6-dimethylphenyl)(4-methylphenyl)methanone
Uniqueness
(4-Methoxy-2,6-dimethylphenyl)(phenyl)methanone is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.
Propiedades
Número CAS |
78588-98-4 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
(4-methoxy-2,6-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H16O2/c1-11-9-14(18-3)10-12(2)15(11)16(17)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Clave InChI |
GDYXUPQMKOYGQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)


![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)

![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)

